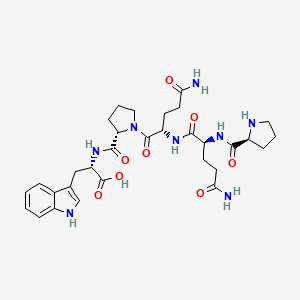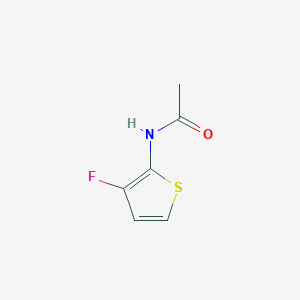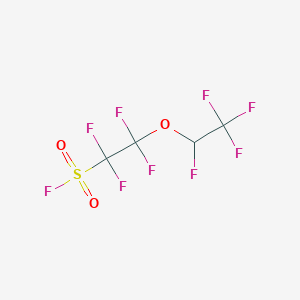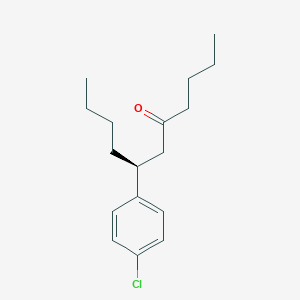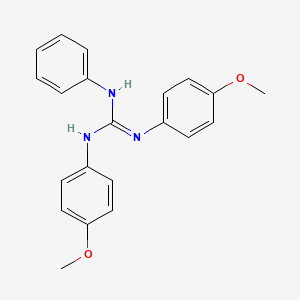
4-Pyridinaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El cloruro de N,N-dimetil-N-(fenilmetil)-4-piridinio es un compuesto químico con la fórmula molecular C14H17ClN2. Es una sal de amonio cuaternario, lo que significa que contiene un átomo de nitrógeno cargado positivamente unido a cuatro grupos orgánicos. Este compuesto es conocido por sus diversas aplicaciones en la investigación científica y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del cloruro de N,N-dimetil-N-(fenilmetil)-4-piridinio típicamente implica la cuaternización de N,N-dimetil-N-(fenilmetil)amina con 4-cloropiridina. La reacción se lleva a cabo generalmente en un disolvente orgánico como acetonitrilo o etanol en condiciones de reflujo. La mezcla de reacción se enfría entonces y el producto se aísla por filtración o extracción.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos. El producto final se purifica mediante técnicas como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El cloruro de N,N-dimetil-N-(fenilmetil)-4-piridinio experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes N-óxidos.
Reducción: Se puede reducir para formar aminas secundarias o terciarias.
Sustitución: El ion cloruro se puede sustituir por otros nucleófilos como los iones hidróxido, cianuro o tiolato.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Las reacciones de sustitución nucleófila a menudo requieren la presencia de una base como el hidróxido de sodio o el carbonato de potasio.
Principales productos formados
Oxidación: N-óxidos del compuesto original.
Reducción: Aminas secundarias o terciarias.
Sustitución: Varias sales de piridinio sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El cloruro de N,N-dimetil-N-(fenilmetil)-4-piridinio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en varias reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antifúngicas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para varias enfermedades.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción del cloruro de N,N-dimetil-N-(fenilmetil)-4-piridinio implica su interacción con dianas moleculares como enzimas y receptores. El átomo de nitrógeno cargado positivamente le permite unirse a sitios cargados negativamente en las proteínas, alterando su función. Esto puede conducir a varios efectos biológicos, incluyendo la inhibición de la actividad enzimática o la modulación de las vías de señalización de los receptores.
Comparación Con Compuestos Similares
Compuestos similares
- Bromuro de N,N-dimetil-N-(fenilmetil)-4-piridinio
- Yoduro de N,N-dimetil-N-(fenilmetil)-4-piridinio
- Sulfato de N,N-dimetil-N-(fenilmetil)-4-piridinio
Singularidad
El cloruro de N,N-dimetil-N-(fenilmetil)-4-piridinio es único debido a su contraión cloruro específico, que puede influir en su solubilidad, reactividad y actividad biológica en comparación con sus contrapartes bromuro, yoduro y sulfato. El ion cloruro también puede participar en interacciones específicas que no son posibles con otros aniones.
Propiedades
Número CAS |
578765-73-8 |
|---|---|
Fórmula molecular |
C14H17ClN2 |
Peso molecular |
248.75 g/mol |
Nombre IUPAC |
benzyl-dimethyl-pyridin-4-ylazanium;chloride |
InChI |
InChI=1S/C14H17N2.ClH/c1-16(2,14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
KZRIRMUUJKEMFI-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CC1=CC=CC=C1)C2=CC=NC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)

![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)

![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)
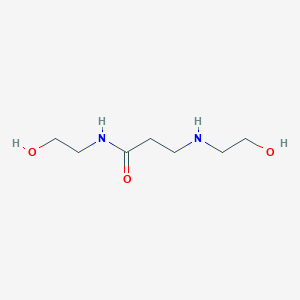
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)

